REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[C:12]#[C:13][Si](C)(C)C>CO>[O:1]1[C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=2[CH:12]=[CH:13]1
|
Name
|
Methyl 4-hydroxy-3-[(trimethylsilyl)ethynyl]benzoate
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Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C(=O)OC)C=C1)C#C[Si](C)(C)C
|
Name
|
cuprous iodide
|
Quantity
|
423 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the brown-green residue is chromatographed over 500 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |